MRT68921 hydrochloride is a potent inhibitor of the autophagy-related kinases Unc-51 like autophagy activating kinase 1 and 2 (ULK1 and ULK2). It has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by disrupting autophagic processes that cancer cells exploit for survival. MRT68921 hydrochloride is characterized by its low IC50 values of 2.9 nM for ULK1 and 1.1 nM for ULK2, indicating high potency in inhibiting these targets .
MRT68921 hydrochloride is classified as a small molecule compound, specifically a dual inhibitor of ULK1 and ULK2. Its chemical formula is C25H34N6O, with a molecular weight of 434.58 g/mol. The compound is typically available in various forms, including powder and solution, with specific storage requirements to maintain stability .
The synthesis of MRT68921 hydrochloride involves several key steps that focus on constructing the pyrimidine scaffold central to its structure. A common approach includes:
These methods are designed to optimize yield and purity while ensuring that the pharmacological properties are retained.
The molecular structure of MRT68921 hydrochloride features a complex arrangement that includes a pyrimidine core substituted with various functional groups. The structure can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with target proteins, influencing both its efficacy and specificity .
MRT68921 hydrochloride primarily acts through competitive inhibition of ULK1 and ULK2. The following reactions are notable:
These reactions highlight the compound's potential as a therapeutic agent by modulating cellular autophagy pathways.
The mechanism of action for MRT68921 hydrochloride involves several steps:
Data from various studies indicate that this mechanism can enhance the efficacy of other treatments, such as PARP inhibitors in cancer therapy .
MRT68921 hydrochloride exhibits distinct physical and chemical properties:
These properties are critical for handling and application in laboratory settings.
MRT68921 hydrochloride is primarily utilized in research settings focused on:
MRT68921 dihydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases ULK1 (Unc-51-like kinase 1) and ULK2, which serve as master regulators of autophagy initiation. Biochemical assays reveal exceptional inhibitory potency, with IC₅₀ values of 2.9 nM for ULK1 and 1.1 nM for ULK2 [3] [5] [7]. Structural analyses indicate that MRT68921 binds to the conserved ATP-binding pocket of ULK1/2 through:
This binding prevents ULK1/2 from adopting active conformations required for autophagosome nucleation. Kinase selectivity profiling confirms >100-fold specificity for ULK1/2 over related kinases (e.g., mTOR, AMPK) [5].
Table 1: Kinetic Parameters of MRT68921
Target | IC₅₀ (nM) | Binding Mode | Selectivity vs. Other Kinases |
---|---|---|---|
ULK1 | 2.9 | ATP-competitive | >150-fold |
ULK2 | 1.1 | ATP-competitive | >120-fold |
By inhibiting ULK1 kinase activity, MRT68921 disrupts the formation of the ULK1-FIP200-ATG13-ATG101 initiation complex, which normally recruits downstream autophagy-related (ATG) proteins to phagophore assembly sites [1] [6]. Key functional consequences include:
Unlike late-stage autophagy inhibitors (e.g., bafilomycin A1), MRT68921 specifically targets the initiation phase, making it a precise tool for dissecting ULK1-dependent autophagy [5].
MRT68921 directly influences crosstalk between energy-sensing pathways and autophagy:
In lipopolysaccharide (LPS)-induced inflammation models, MRT68921 exacerbates injury by repressing AMPK-ULK1-autophagy signaling, confirming the compound’s functional disruption of this axis [8].
MRT68921 treatment causes dose-dependent alterations in core autophagy markers:
Table 2: Autophagy Marker Changes After MRT68921 Treatment (1 µM, 2–6 hr)
Effector | Change | Functional Consequence |
---|---|---|
ATG13 | ↓ Phosphorylation | Disrupted initiation complex assembly |
LC3-II | ↓ 60–90% | Impaired autophagosome membrane expansion |
p62 | ↑ 3–5 fold | Failed cargo degradation |
Transcriptomic analyses in diffuse large B-cell lymphoma (DLBCL) models reveal that MRT68921 additionally downregulates genes in the PI3K-MAPK-TOR pathway and proteasome subunits, indicating broader effects on cellular homeostasis beyond direct ULK1/2 inhibition [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7